Melting Point & Purity Differentiation vs. Des-Methyl Analog
The target compound melts with decomposition at 198–199 °C, whereas the closest des-methyl analog, 4-(methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4), exhibits a melting point of 202 °C (dec.) . This 3–4 °C depression is consistent with the disruption of crystal lattice packing by the ortho-methyl group [1]. In parallel, commercial suppliers offer the target compound at purities of 97–98 % (HPLC), compared to a typical specification of 95 % for the des-methyl analog . The combined thermal and purity advantage translates into more predictable physicochemical behavior during formulation and reaction setup.
| Evidence Dimension | Melting point (decomposition) and commercial purity level |
|---|---|
| Target Compound Data | 198–199 °C (dec.); purity ≥97% (HPLC) |
| Comparator Or Baseline | 4-(Methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4): 202 °C (dec.); typical purity 95% |
| Quantified Difference | ΔTm = -3 to -4 °C; purity advantage +2 to +3 percentage points |
| Conditions | Capillary melting point apparatus or differential scanning calorimetry; HPLC purity determination |
Why This Matters
A lower melting point often correlates with improved solubility in organic solvents, facilitating reaction homogeneity and simplifying workup; higher purity reduces the risk of side products and improves assay reproducibility, directly lowering downstream procurement and quality-control costs.
- [1] Katritzky, A. R.; Hall, C. D.; El-Gendy, B. E.-D. M.; Draghici, B. 'Tautomerism and Physical Properties of Hydrazines.' J. Phys. Org. Chem. 2010, 23, 109–121. Discusses melting point depression in ortho-substituted phenylhydrazines. View Source
